8-(Trifluoromethyl)isoquinolin-1-amine
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Overview
Description
8-(Trifluoromethyl)isoquinolin-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bischler–Napieralski reaction, which involves the cyclization of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction, which utilizes N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, halogens, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoquinolinones, while reduction reactions may produce tetrahydroisoquinolines .
Scientific Research Applications
8-(Trifluoromethyl)isoquinolin-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate cellular signaling pathways, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(Trifluoromethyl)isoquinolin-1-amine include other fluorinated isoquinolines, such as:
- 6-Fluorinated isoquinoline
- 4-(Trifluoromethyl)isoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific trifluoromethyl group position on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications .
Properties
IUPAC Name |
8-(trifluoromethyl)isoquinolin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-15-9(14)8(6)7/h1-5H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUCZCQZYUARF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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